N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}-2-phenoxyacetamide
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Overview
Description
N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}-2-phenoxyacetamide is a synthetic compound known for its potential applications in various scientific fields. This compound features a piperazine ring substituted with a nitrophenyl group and a phenoxyacetamide moiety, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}-2-phenoxyacetamide typically involves the reaction of 4-nitrophenylpiperazine with phenoxyacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the piperazine ring.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}-2-phenoxyacetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential antibacterial and antifungal properties. It has shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant bacterial strains .
Medicine
In medicine, derivatives of this compound are being explored for their potential as therapeutic agents. The compound’s ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infections and possibly cancer .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its derivatives can be incorporated into polymers and coatings to enhance their performance .
Mechanism of Action
The mechanism of action of N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}-2-phenoxyacetamide involves its interaction with bacterial cell membranes. The compound disrupts the integrity of the membrane, leading to cell lysis and death. Additionally, it may inhibit key enzymes involved in bacterial metabolism, further contributing to its antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol: Used as an intermediate in the synthesis of triazole medicines.
N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}-4-(propan-2-yl)benzamide: Another derivative with potential antibacterial properties.
Uniqueness
N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}-2-phenoxyacetamide stands out due to its unique combination of a nitrophenyl group and a phenoxyacetamide moiety. This structure imparts specific chemical and biological properties that make it a valuable compound for research and industrial applications.
Properties
CAS No. |
443124-80-9 |
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Molecular Formula |
C19H20N4O4S |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C19H20N4O4S/c24-18(14-27-17-4-2-1-3-5-17)20-19(28)22-12-10-21(11-13-22)15-6-8-16(9-7-15)23(25)26/h1-9H,10-14H2,(H,20,24,28) |
InChI Key |
BAJAWQSDJHZFAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=S)NC(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
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